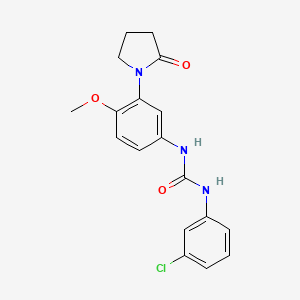
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. Additionally, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has been shown to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Furthermore, it has been found to exhibit potent antimicrobial activity by inhibiting the growth and proliferation of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is its potent antitumor and antimicrobial activity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole. One potential direction is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, the potential use of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole as a diagnostic tool for cancer and other diseases should be explored.
Méthodes De Synthèse
The synthesis of (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can be achieved through a multistep reaction. The first step involves the synthesis of N-(4-methylphenyl) methanesulfonamide, which is then reacted with pyrrolidine to obtain N-(4-methylphenyl)-3-pyrrolidin-1-ylmethanesulfonamide. The final step involves the reaction of N-(4-methylphenyl)-3-pyrrolidin-1-ylmethanesulfonamide with sodium azide to obtain (E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole.
Applications De Recherche Scientifique
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess potent antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)7-11-22(20,21)18-10-6-15(12-18)19-16-8-9-17-19/h2-5,7-9,11,15H,6,10,12H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZXSTFJBRVPRT-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B3018360.png)
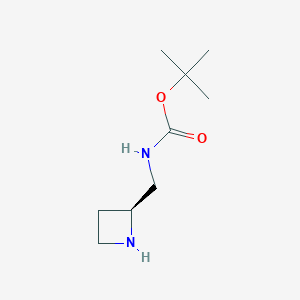

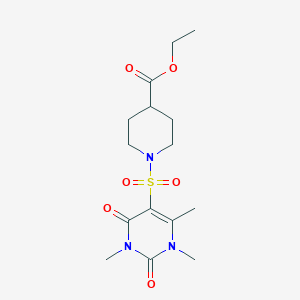

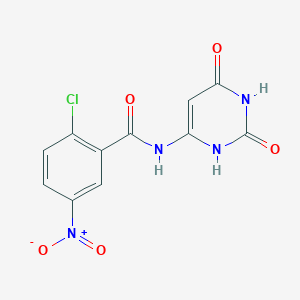

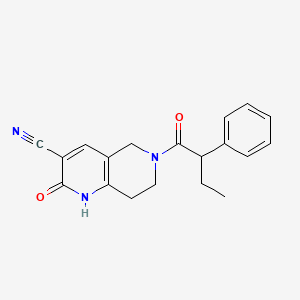
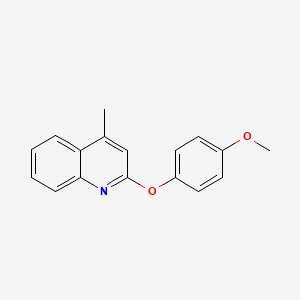
![3-[2-Oxo-2-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethoxy]benzaldehyde](/img/structure/B3018372.png)
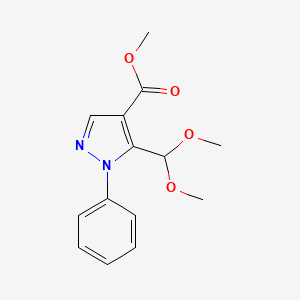
![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3018374.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3018379.png)
